3-[(4-methylphenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide
Description
3-[(4-Methylphenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide is a synthetic propanamide derivative featuring a 4-methylphenylsulfanyl group at the third carbon of the propanamide backbone and a naphthalen-1-yl substituent on the amide nitrogen. Key structural elements include:
- Propanamide core: Common in pharmaceuticals and bioactive molecules.
- Naphthalen-1-yl group: A bulky aromatic moiety that may enhance binding affinity in hydrophobic environments.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-N-naphthalen-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c1-15-9-11-17(12-10-15)23-14-13-20(22)21-19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRFTVRFBVCYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylphenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide typically involves the reaction of 4-methylthiophenol with naphthalen-1-ylpropanamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is usually heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. The process would also incorporate steps for the efficient recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylphenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
The compound 3-[(4-methylphenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide , also known by its IUPAC name, has been studied for various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its potential uses, mechanisms of action, and relevant case studies.
Chemical Properties and Structure
- Molecular Formula : C23H21N3O3S
- Molecular Weight : 419.5 g/mol
- Chemical Structure : The compound features a propanamide backbone with a sulfanyl group and a naphthalenyl moiety, which contributes to its biological activity.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets involved in various diseases.
- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against cancer cell lines. The presence of the naphthalene ring may enhance the compound's ability to intercalate DNA or disrupt cellular processes essential for tumor growth.
- Anti-inflammatory Properties : Research has shown that sulfanyl derivatives can modulate inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases.
Pharmacological Studies
Pharmacological investigations have focused on the compound's mechanism of action and efficacy.
- Enzyme Inhibition : Certain studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism or the biosynthesis of inflammatory mediators.
- Receptor Binding Studies : Binding affinity assays have indicated that this compound may interact with various receptors, which could lead to therapeutic effects in conditions such as pain or mood disorders.
Cosmetic Applications
Due to its chemical properties, the compound may also find applications in cosmetic formulations.
- Skin Conditioning Agents : The ability of sulfanyl compounds to enhance skin hydration and barrier function makes them suitable candidates for inclusion in cosmetic products aimed at improving skin texture and moisture retention.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro, indicating potential use in treating chronic inflammation. |
| Study C | Cosmetic Formulation | Evaluated as an effective moisturizer in topical formulations, enhancing skin hydration compared to control products. |
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and naphthalen-1-yl groups could play a role in binding to these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Comparisons
The following compounds share structural similarities with the target molecule:
Compound 7d ():
- Structure: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide.
- Key Differences : Replaces the naphthalen-1-yl group with a 4-methylphenyl amide and incorporates a thiazole-oxadiazole-sulfanyl complex.
Compound 11 ():
- Structure : 2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonylphenyl)propanamide.
- Key Differences : Features a sulfonyl group (electron-withdrawing) instead of sulfanyl and a 6-methoxynaphthalene substituent.
- Significance : The sulfonyl group increases polarity, which may reduce membrane permeability compared to the sulfanyl group in the target compound .
Compound 7a ():
- Structure : 3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-phenylpropanamide.
- Key Differences : Includes a chlorophenylsulfonyl-piperidinyl-oxadiazole chain and a phenyl amide.
Physicochemical Properties
*Estimated based on structural analogs.
Key Differentiators of the Target Compound
- Naphthalen-1-yl vs.
- Sulfanyl vs.
- 4-Methylphenyl Substituent : Balances lipophilicity and metabolic stability compared to halogenated or electron-withdrawing groups in analogs.
Biological Activity
3-[(4-methylphenyl)sulfanyl]-N-(naphthalen-1-yl)propanamide is an organic compound notable for its unique structural features, which include a sulfanyl group attached to a 4-methylphenyl ring and a naphthalen-1-yl group connected to a propanamide backbone. Its chemical formula is , and it has a molecular weight of approximately 321.4 g/mol. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfanyl and naphthalen-1-yl groups are believed to play crucial roles in modulating the activity of enzymes and receptors, potentially leading to therapeutic effects. The compound may influence pathways involved in inflammation, microbial growth, and other biological processes through these interactions .
Pharmacological Properties
Research has indicated that this compound may exhibit several pharmacological properties, including:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 3-[(4-methylphenyl)sulfanyl]-N-(phenyl)propanamide | Similar sulfanyl and amide structure | Antimicrobial |
| 3-[(4-methylphenyl)sulfanyl]-N-(naphthalen-2-yl)propanamide | Variation in naphthalene position | Antioxidant |
| 3-[(4-methylphenyl)sulfanyl]-N-(4-methoxyphenyl)propanamide | Presence of methoxy group | Potential anti-inflammatory |
The presence of both the 4-methylphenylsulfanyl and naphthalen-1-yl groups in this compound may confer distinct chemical and biological properties compared to its analogs .
In Vitro Studies
In vitro studies have indicated that compounds with similar structures can inhibit specific enzyme activities. For instance, sulfanyl compounds have been shown to interact with thiol-containing enzymes, potentially inhibiting their function. This suggests that this compound could similarly affect enzyme activity through competitive inhibition or allosteric modulation .
In Vivo Studies
While specific in vivo studies on this compound are scarce, related compounds have demonstrated varying degrees of toxicity and therapeutic efficacy when administered in animal models. For example, telluroamino acid derivatives showed both antioxidant activity in vitro but raised concerns regarding genotoxicity when tested in vivo . Further research is essential to elucidate the safety profile and therapeutic potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
